5-Chloro-[1,3]thiazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJRMADNSHSKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of thiazole derivatives, which are then subjected to cyclization reactions with pyridine derivatives under specific conditions. For example, the reaction of thiazole-4-carboxylic acid with 2-chloropyridine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the annulation process. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Chloro-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antitumor activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The compound’s ability to interact with DNA and proteins is crucial for its antimicrobial and antitumor activities .
Comparison with Similar Compounds
2,3-Dihydro[1,3]thiazolo[4,5-b]pyridines
Structural Differences : The dihydro derivatives feature a saturated thiazoline ring instead of the aromatic thiazole, reducing ring planarity.
Physicochemical Properties :
- Water Solubility : Increased from 49 mg/L (parent) to 173 mg/L (7b) .
- LogP : Reduced from 2.28 to 1.59 (pH 2.3), enhancing hydrophilicity .
Biological Activity : - Herbicidal Efficacy : Dihydro derivatives (e.g., 7b) show superior crop selectivity and control of resistant weeds (e.g., Eleusine indica) at 50–150 g/ha application rates compared to the parent compound .
- Mechanism : Improved interaction with plant-specific fatty acyl-ACP thioesterase (FAT) enzymes due to conformational flexibility .
Oxazolo[4,5-b]pyridine Analogs
Structural Differences : Replacement of sulfur with oxygen in the fused ring system.
Key Example : 5-Chloro-[1,3]oxazolo[4,5-b]pyridine (CID 84650090).
Properties :
Imidazo[4,5-b]pyridine Derivatives
Structural Differences : Replacement of thiazole sulfur with a nitrogen atom, creating an imidazole ring.
Key Examples :
- 5-Chloro-3H-imidazo[4,5-b]pyridine : Higher melting point (230–232°C) and molecular weight (153.57 g/mol) compared to the thiazolo analog .
- 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine : LogP = 2.1; designed for improved blood-brain barrier penetration in CNS-targeting therapies .
Biological Activity : Imidazo derivatives are explored as H3 receptor antagonists and anticancer agents, leveraging nitrogen’s hydrogen-bonding capacity .
Thiadiazolo[3,4-d]pyrimidine Derivatives
Structural Differences : Fused thiadiazole and pyrimidine rings instead of thiazole-pyridine.
Key Example : 5-Chloro-[1,2,5]thiadiazolo[3,4-d]pyrimidine.
Properties :
- Fluorescence: Exhibits low to medium fluorescence intensity, influenced by substituents like piperidine or amino acids .
Comparative Data Table
Research Findings and Implications
- Agrochemicals : Dihydrothiazolo derivatives outperform the parent compound in herbicidal activity due to optimized solubility and LogP .
- Medicinal Chemistry : Imidazo analogs offer tailored pharmacokinetics (e.g., CNS penetration) but require balancing solubility and potency .
- Structural Insights : Heteroatom substitution (S→O or N) significantly alters electronic properties, influencing reactivity and target binding .
Q & A
Q. What are the foundational synthetic routes for preparing 5-Chloro-[1,3]thiazolo[4,5-b]pyridine?
The synthesis typically involves cyclization of 5-chloro-2-aminopyridine derivatives with sulfur-containing reagents. A common method employs BH3-mediated reduction using tris(pentafluorophenyl)borane (B(C6F5)3) as a Lewis acid catalyst under controlled conditions (e.g., 45°C in toluene). This minimizes side reactions like thiazole ring cleavage and disulfide formation . Alternative approaches include coupling reactions with ethyl chloroformate in the presence of triethylamine, followed by reflux to form the fused thiazole-pyridine core .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Used to confirm substitution patterns and purity. For example, ¹H NMR peaks at δ 9.25 (s, 1H, pyridine-H) and δ 2.40 (s, 3H, methyl group) are diagnostic .
- X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond lengths, angles, and π-π interactions. Twinned crystals require HKLF 5 refinement in SHELX to resolve structural ambiguities .
Q. How is the compound utilized as a building block in medicinal chemistry?
The chlorine atom at the 5-position is a reactive site for nucleophilic substitution, enabling derivatization with aryl or alkyl groups. For example, Suzuki-Miyaura coupling with methylboronic acid introduces methyl substituents, while acylation with benzoyl chlorides forms amide derivatives for bioactivity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress thiazole ring cleavage during hydrogenation?
Reducing the reaction temperature to 45°C and using B(C6F5)3 as a catalyst with ammonia borane minimizes cleavage. Post-reaction treatment with formic acid removes borane adducts, yielding 2,3-dihydro derivatives with >50% isolated yield. Avoiding silane reagents and high temperatures (>80°C) is critical to prevent disulfide byproducts .
Q. What methodological strategies resolve contradictions in biological activity data across derivatives?
- Dose-response profiling: Test compounds at multiple concentrations (e.g., 50–150 g/ha) to identify selectivity windows. For example, 2,3-dihydro derivatives show lower crop damage in corn and soy compared to non-hydrogenated analogs .
- Physicochemical parameter analysis: Compare LogP and solubility (e.g., thiazolo[4,5-b]pyridine: LogP 2.28 vs. dihydro analog: LogP 1.59) to correlate structural changes with bioactivity. Brominated analogs exhibit higher lipophilicity (LogP ~3.0), impacting membrane permeability .
Q. How do structural modifications to the thiazole-pyridine core affect herbicidal efficacy?
- Saturation of the thiazole ring: Converting thiazolo[4,5-b]pyridine to its 2,3-dihydro form improves water solubility (from 49 mg/L to 173 mg/L) and reduces phytotoxicity in crops while maintaining herbicidal activity against weeds like Eleusine indica .
- Substituent effects: Fluorophenyl side chains enhance acyl-ACP thioesterase inhibition, critical for broad-spectrum weed control. Methyl groups at the 6-position improve metabolic stability in greenhouse trials .
Q. What challenges arise in crystallographic refinement of thiazolo[4,5-b]pyridine derivatives, and how are they addressed?
- Twinning: Common in fused heterocycles. Use SHELX’s HKLF 5 refinement and anisotropic displacement parameters to model overlapping lattices .
- Hydrogen placement: Apply riding models with Uiso(H) = 1.2Ueq(C) for aromatic protons and 1.5Ueq(C) for methyl groups. Validate using residual density maps .
Methodological Considerations
-
Synthetic Optimization Table
Parameter Optimal Condition Impact on Yield/Purity Source Catalyst B(C6F5)3 Minimizes disulfide byproducts Temperature 45°C Prevents ring cleavage Solvent Toluene Enhances borane activation -
Physicochemical Data Table
Derivative LogP Water Solubility (mg/L) Bioactivity Notes Source Thiazolo[4,5-b]pyridine 2.28 49 Moderate crop damage 2,3-Dihydro derivative 1.59 173 Improved selectivity 6-Bromo analog 3.17 28 High lipophilicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
